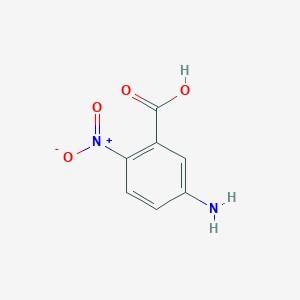

5-Amino-2-nitrobenzoic acid

Description

Historical Context and Significance of Nitroaromatic and Amino Acid Derivatives in Organic Synthesis

The study of nitro compounds has a rich history, dating back to the 19th century with the synthesis of nitrobenzene. numberanalytics.commdpi-res.com Initially, aromatic nitro compounds were primarily used as precursors for azo dyes and in the manufacturing of explosives. numberanalytics.comscispace.com Over time, the focus of research shifted towards utilizing the activating effects of the nitro group in a wide array of organic reactions. scispace.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.comnumberanalytics.com This characteristic makes nitroaromatic compounds versatile reagents for synthesizing complex molecules, including pharmaceuticals and agricultural chemicals. numberanalytics.comscispace.com

Similarly, amino acids and their derivatives have been fundamental in organic synthesis for over a century. numberanalytics.comroutledge.com Beyond their primary role as the building blocks of proteins, amino acids are used as ligands in catalysis and as synthons for creating biologically active molecules. nih.govfrontiersin.org The development of methods to synthesize unnatural amino acids has further expanded their utility, allowing for the creation of novel molecular structures. nih.govorganic-chemistry.org The introduction of amino acid moieties into other molecules can enhance properties such as solubility and biological activity. frontiersin.org

Current Research Landscape and Emerging Trends for Functionalized Benzoic Acids

Functionalized benzoic acids are a class of compounds that are currently the subject of intense research due to their wide range of applications. Recent advancements have focused on the direct functionalization of C-H bonds as a powerful method for creating carbon-carbon and carbon-heteroatom bonds, which is a more efficient approach to synthesizing complex molecules. researchgate.net

One of the emerging trends is the use of functionalized benzoic acids in materials science. For example, they are used as organic ligands to functionalize nanoparticles like titanium dioxide (TiO2), creating new mechanisms for light absorption and energy conversion. acs.org In the field of catalysis, benzoic acid derivatives are being explored for their potential in developing new photocatalysts and in facilitating various organic reactions. bohrium.comrsc.org Researchers are also developing novel heterogeneous catalysts for the C-H activation of benzoic acids to produce biaryls, which are important structural motifs in many pharmaceuticals and materials. acs.org

Challenges and Opportunities in 5-Amino-2-nitrobenzoic Acid Research

The synthesis of functionalized nitroaromatic compounds, including this compound, can present challenges. Traditional nitration methods often require harsh conditions, such as the use of strong acids, which can be corrosive and lead to environmental concerns. researchgate.net Furthermore, achieving regioselectivity in the presence of multiple functional groups can be difficult. researchgate.net

Despite these challenges, there are significant opportunities for future research. There is a growing demand for the development of milder and more selective synthetic methods. researchgate.net this compound is a valuable intermediate for creating a variety of compounds. chemimpex.comgrafiati.com For instance, it is used in the preparation of polymer-bound diazonium salts and as a reactant in two-component dendritic chain reactions. It also serves as a starting material for the synthesis of insulin (B600854) receptor tyrosine kinase activators. The compound's bifunctional nature, possessing both an amino and a nitro group, allows for a wide range of chemical modifications, opening up avenues for the creation of novel pharmaceuticals, dyes, and materials. chemimpex.commdpi-res.com Continued research into the applications of this compound holds the potential for significant advancements in various fields of chemistry. mdpi-res.com

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZWQCKYLNIOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157805 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-60-9 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13280-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6GS4UH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 5 Amino 2 Nitrobenzoic Acid

Synthetic Pathways and Strategies

The synthesis of 5-Amino-2-nitrobenzoic acid can be accomplished through several distinct routes, including direct approaches from closely related precursors and more complex, multi-step indirect pathways. The choice of strategy often depends on the availability of starting materials, desired purity, and the scale of production. Key chemical transformations, such as regioselective nitration and selective reduction, are fundamental to these processes. Furthermore, the use of protecting groups is crucial, particularly when this compound is incorporated into larger, more complex molecules like peptides.

Direct Synthesis Approaches and Optimization

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of 2,5-dinitrobenzoic acid. This precursor contains two nitro groups, and the primary challenge lies in reducing only the nitro group at the 5-position while leaving the one at the 2-position intact. The success of this transformation hinges on the careful selection of the reducing agent and the optimization of reaction conditions.

Several reagents have been developed for the selective reduction of aromatic nitro compounds. stackexchange.comresearchgate.net The choice of reagent can influence the reaction's selectivity, yield, and compatibility with other functional groups.

Table 1: Reagents for Selective Reduction of Nitro Groups

| Reagent System | Key Features & Conditions | Reference |

|---|---|---|

| Sodium Hydrosulfide (B80085) (NaSH) | A sulfide-based reagent often used in protic solvents like methanol-water mixtures. It is a robust and scalable method for selectively reducing one nitro group in dinitroarenes. | google.com |

| Stannous Chloride (SnCl₂·2H₂O) | Highly effective in alcoholic solvents. It readily reduces aromatic nitro groups while leaving other sensitive groups like esters, nitriles, and halogens unaffected. | stackexchange.com |

| Catalytic Hydrogenation | Involves H₂ gas with a metal catalyst. Palladium on carbon (Pd/C) is common, but platinum (Pt) on carbon may be used for better selectivity in the presence of certain sensitive groups. | stackexchange.com |

| Iron in Acid (e.g., Fe/HCl) | A classic and cost-effective method for nitro group reduction. | |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | NaBH₄ alone is typically too mild to reduce nitro groups, but its reactivity can be enhanced by using it in combination with a transition metal complex. | jsynthchem.com |

Optimization of these direct reduction methods involves fine-tuning parameters such as temperature, reaction time, and the stoichiometry of the reducing agent to maximize the yield of the desired this compound and minimize the formation of byproducts, such as the fully reduced 2,5-diaminobenzoic acid.

Indirect Synthesis Routes from Precursors

Indirect routes to this compound involve multi-step syntheses starting from more readily available precursors. These methods offer flexibility but may require more complex purification procedures.

One notable indirect pathway begins with 2-chloro-5-nitrobenzoic acid . This precursor can undergo nucleophilic aromatic substitution to replace the chlorine atom with an amino group. Research has shown that this amination can be achieved using various arylamines in superheated water with a base like potassium carbonate, providing a metal-catalyst-free method. researchgate.net Another approach involves a Ullmann condensation reaction with phenylene diamine in the presence of a copper catalyst.

Another multi-step synthesis starts with p-nitrobenzoic acid . In a process outlined in a patent, p-nitrobenzoic acid is first condensed with aniline (B41778) to form N-(4'-nitrobenzoyl)-aniline. This intermediate is then dinitrated and subsequently reduced to yield a triamine, which undergoes cyclodehydration to produce other complex molecules, demonstrating the transformation of the initial precursor. google.com

Protection and Deprotection Strategies (e.g., Fmoc, Boc) in Synthesis

In many applications, especially in peptide synthesis, the amino group of this compound or the amino groups of other reactants must be temporarily blocked or "protected" to prevent unwanted side reactions. libretexts.org Two of the most common amine-protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. organic-chemistry.orgnih.gov

The use of this compound (often abbreviated as Anb) is documented in solid-phase peptide synthesis. jst.go.jpepo.org In these strategies, the Anb molecule is first attached to a solid support (resin). Then, a sequence of amino acids, each with its N-terminus protected by an Fmoc group, is sequentially coupled to the free amino group of the resin-bound Anb. epo.orgacs.org After each coupling step, the Fmoc group is removed with a mild base (deprotection) to allow the next amino acid to be added. Side-chain functional groups on the amino acids are typically protected with acid-labile groups like Boc, which remain intact during the base-mediated Fmoc removal. nih.gov This "orthogonal" protection scheme is fundamental to modern peptide synthesis. nih.gov

Table 2: Comparison of Fmoc and Boc Protecting Groups

| Protecting Group | Structure | Introduction Method | Cleavage Condition | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Reaction with Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., 20% piperidine (B6355638) in DMF) | Base-labile; allows for mild deprotection conditions, preserving acid-sensitive groups. | nih.govacs.org |

| Boc | tert-Butoxycarbonyl | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Moderate to Strong Acid (e.g., TFA) | Acid-labile; stable to bases and nucleophiles. | organic-chemistry.orgthieme-connect.de |

Regioselective Nitration in Aromatic Systems for Substituted Benzoic Acids

The synthesis of precursors like 2,5-dinitrobenzoic acid relies on the regioselective nitration of substituted benzene (B151609) rings. Electrophilic aromatic nitration, typically using a mixture of nitric acid and sulfuric acid, is governed by the directing effects of the substituents already present on the aromatic ring. scirp.org The carboxyl group (-COOH) is a deactivating, meta-directing group, while the amino group (-NH₂) is a strongly activating, ortho,para-directing group. A nitro group (-NO₂) is strongly deactivating and meta-directing.

Achieving the desired substitution pattern can be challenging due to competing directing effects. For instance, nitrating 3-aminobenzoic acid would be complex as the activating amino group directs ortho/para, while the deactivating carboxyl group directs meta. To control the reaction, the highly activating amino group is often temporarily converted to a less activating amide group (e.g., acetanilide), which still directs ortho/para but is less prone to oxidation. spcmc.ac.in A patent describes a highly regioselective nitration of a 4-alkanoylamino-3-alkyl-benzoic acid ester, where the protected amino group effectively directs the incoming nitro group to the 5-position. google.com Other strategies to improve regioselectivity include performing the reaction at low temperatures or using sterically bulky groups to block certain positions. acs.org

Synthetic Routes Involving Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound and related compounds. rsc.org As discussed in section 2.1.1, the key challenge is often achieving selective reduction when multiple nitro groups are present. spcmc.ac.in

The synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid via selective reduction with sodium hydrosulfide is a well-documented example of this principle. google.com This method is effective because reagents like sodium sulfide (B99878) or hydrosulfide can selectively reduce one nitro group in a dinitro compound under controlled conditions. google.com

A wide array of reducing agents is available, each with its own advantages. Catalytic hydrogenation offers clean reaction profiles but may inadvertently reduce other functional groups. stackexchange.com Metal-acid systems like tin chloride in hydrochloric acid are highly effective and chemoselective, tolerating functional groups such as esters and halogens that might be affected by other methods. stackexchange.com The development of new reagent systems, such as hydrazine (B178648) glyoxylate (B1226380) with zinc powder, offers rapid and selective reduction at room temperature, avoiding the need for expensive metal catalysts like palladium or platinum. researchgate.net

Reaction Engineering and Process Optimization

Translating a laboratory synthesis into a large-scale industrial process requires a focus on reaction engineering and optimization to ensure safety, efficiency, and cost-effectiveness. Key strategies include the optimization of reaction parameters, the use of advanced monitoring techniques, and the development of sustainable processes.

A prime example of process optimization is found in the synthesis of mesalamine, a related aminobenzoic acid derivative. In this process, which starts from 2-chloro-5-nitrobenzoic acid, researchers systematically optimized the conditions for the initial hydrolysis step. researchgate.net By testing various bases, they determined that potassium hydroxide (B78521) (KOH) gave a superior conversion (98.9%) compared to sodium hydroxide or sodium carbonate. researchgate.net Further optimization of temperature and reaction time, monitored by High-Performance Liquid Chromatography (HPLC), led to a highly efficient one-pot method. researchgate.net

Table 3: Summary of Process Optimization Strategies

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Parameter Optimization | Systematically varying conditions (e.g., reagent, temperature, time) to maximize yield and purity. | Using KOH instead of NaOH for hydrolysis; optimizing temperature and time. | researchgate.net |

| Process Monitoring | Using analytical techniques like HPLC to track reaction progress and identify intermediates/impurities. | Monitoring the conversion of 2-chloro-5-nitrobenzoic acid. | researchgate.net |

| Catalyst Selection & Recycling | Employing reusable catalysts to improve efficiency and reduce waste. | Using reusable zeolite catalysts for regioselective nitration reactions. | scispace.com |

| Scalable Batch Processes | Developing robust, one-pot methods suitable for large-scale production without isolating intermediates. | Sulfide-based selective reduction of dinitrobenzoic acids. | google.com |

| Flow Chemistry | Using continuous flow reactors for enhanced control, safety, and real-time monitoring (PAT). | Mentioned as a modern approach for multi-step synthesis monitoring. | researchgate.net |

Solvent Effects and Reaction Media in this compound Synthesis

The choice of solvent and reaction medium is a critical factor in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the formation of byproducts. Traditional synthesis often involves the use of strong acids like sulfuric acid, which can also act as the reaction medium. For instance, the nitration of m-aminobenzoic acid is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

In the synthesis of related compounds, such as 4-amino-2-ethoxy-5-nitrobenzoic acid, a biphasic solvent system of water and an organic co-solvent has been employed to improve the solubility of substrates and the efficiency of the reaction when using oxidizing agents like potassium permanganate (B83412). The solubility of nitrobenzoic acid isomers is also significantly affected by the solvent system; for example, 4-amino-3-nitrobenzoic acid is less soluble in organic solvents compared to its 5-nitro isomer.

Modern approaches are exploring more environmentally friendly solvent systems. For example, research into the synthesis of 5-methyl-2-nitrobenzoic acid has focused on developing processes that reduce the reliance on large quantities of sulfuric acid by using mixtures of nitric acid and acetic anhydride (B1165640). researchgate.net The use of ionic liquids has also been investigated as a reusable reaction medium for nitration reactions, although this may result in moderate yields. researchgate.net

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling key transformations such as nitration, reduction, and other functional group interconversions.

In the nitration of precursors to form the nitroaromatic scaffold, concentrated sulfuric acid is a classic catalyst used in conjunction with nitric acid. For certain reactions, Lewis acids like aluminum chloride (AlCl₃) have shown to be more effective than others, such as tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃), in Friedel-Crafts alkylation steps during the synthesis of related compounds.

For the reduction of the nitro group to an amino group, which is a common transformation for derivatives, various catalytic systems are employed. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a widely used method. almacgroup.com Other reducing agents that can be used include tin(II) chloride or iron powder in the presence of hydrochloric acid.

In the context of producing derivatives, other catalytic processes are also important. For instance, the esterification of the carboxylic acid group is typically catalyzed by an acid, such as sulfuric acid, in the presence of an alcohol. Copper(I) iodide (CuI) has been used as a catalyst in the synthesis of various substituted nitrobenzenes from nitrobenzoic acid precursors. rsc.org

The table below summarizes some catalytic systems used in the synthesis of this compound and its derivatives.

| Reaction Type | Catalyst | Reactants/Starting Materials | Product |

| Nitration | Concentrated Sulfuric Acid | m-Aminobenzoic acid, Nitric Acid | This compound |

| Reduction | Palladium on Carbon (Pd/C), H₂ | 5-Nitrobenzoic acid derivative | 5-Aminobenzoic acid derivative |

| Reduction | Tin(II) Chloride, HCl | 5-Acetamido-2-nitrobenzoic acid | 5-Acetamido-2-aminobenzoic acid |

| Esterification | Sulfuric Acid | 4-Amino-2-ethoxy-5-nitrobenzoic acid, Alcohol | 4-Amino-2-ethoxy-5-nitrobenzoate ester |

| Decarboxylation | Copper(I) Iodide (CuI) | 5-Chloro-2-nitrobenzoic acid | 1-Chloro-4-nitrobenzene |

Advanced Reaction Techniques

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry has emerged as a powerful technique for the synthesis of nitroaromatic compounds, including precursors and derivatives of this compound, offering significant advantages in terms of safety, efficiency, and scalability. almacgroup.comfigshare.com Nitration reactions, which are often highly exothermic and can involve hazardous reagents, are particularly well-suited for continuous flow reactors. researchgate.netgoogle.com These systems allow for precise control over reaction parameters such as temperature and reaction time, minimizing the risk of runaway reactions and the formation of byproducts. researchgate.netgoogle.com

Furthermore, flow chemistry facilitates the hydrogenation of aromatic nitrobenzoic acids to their corresponding anilines in a green, efficient, and safe manner. almacgroup.com Packed-bed catalytic reactors have been developed for these reductions, often using water as a solvent, which improves the environmental profile of the process. almacgroup.com These continuous-flow hydrogenation methods have demonstrated excellent yields and high throughput, with the added benefit of producing no detectable genotoxic intermediates, which can sometimes be an issue in batch reductions. almacgroup.com

Enzymatic Synthesis and Biocatalysis in this compound Production

Biocatalysis, utilizing enzymes or whole microbial cells, presents a green and highly selective alternative for the synthesis of carboxylic acids and their derivatives. d-nb.info While specific examples of the direct enzymatic synthesis of this compound are not prevalent in the provided search results, the principles of biocatalysis are applicable to key chemical transformations involved in its synthesis and the production of its derivatives.

Enzymes such as nitrilases can directly convert nitriles to the corresponding carboxylic acids and ammonia. d-nb.info This enzymatic hydrolysis is a subject of intensive research for its potential in industrial applications. d-nb.info Another enzymatic pathway involves nitrile hydratases, which convert nitriles to amides, followed by the action of amidases to produce the carboxylic acid. d-nb.info

The reduction of a nitro group, a key step in the synthesis of many amino-containing compounds, can also be achieved biocatalytically. Furthermore, enzymes like monoamine oxidases can be involved in the synthesis of related compounds. For example, a monoamine oxidase A inhibitor was synthesized from para-chlorobenzoic acid and 4-(2-aminoethyl)morpholine. nih.gov

The use of this compound as a component in substrates for enzymatic assays is also documented. jst.go.jp For instance, it has been used in the preparation of chromogenic substrates for proteolytic enzymes. jst.go.jp This indicates the compatibility of the molecule with biological systems and suggests the potential for enzymatic manipulation of its structure.

Solvent-Free Oxidation Protocols

Solvent-free oxidation methods are gaining traction as environmentally friendly alternatives for the synthesis of carboxylic acids from various precursors. These techniques align with the principles of green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents.

One such emerging protocol is the use of ball milling with an oxidizing agent like potassium permanganate (KMnO₄) and a solid support such as silica (B1680970) gel. This mechanochemical approach has been applied in the synthesis of related compounds like 4-amino-2-ethoxy-5-nitrobenzoic acid, effectively eliminating solvent waste and improving atom economy.

While direct application to this compound synthesis isn't detailed, the oxidation of a methyl group on a precursor molecule to a carboxylic acid is a common synthetic step. For example, the synthesis of 5-methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. researchgate.net The subsequent oxidation of the methyl group, if starting from a different precursor, could potentially be achieved using solvent-free methods.

The oxidation of thiol-containing precursors is another area where solvent-free or aqueous conditions are relevant. The oxidation of 5-thio-2-nitrobenzoic acid has been studied using biologically relevant oxidants in aqueous solutions. nih.gov While not a solvent-free solid-phase reaction, it demonstrates the move away from traditional organic solvents.

In a broader context, solvent-free condensation reactions catalyzed by Brønsted acidic ionic liquids have been used to synthesize benzoxazole (B165842) derivatives from 2-aminophenol, showcasing the potential of these conditions for various synthetic transformations. rsc.org

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound to a research-grade standard are crucial for ensuring the accuracy and reproducibility of subsequent applications. Commercially available this compound may contain impurities, and further purification is often necessary. nih.goviucr.org

A common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For the related compound 5-acetamido-2-nitrobenzoic acid, recrystallization from ethanol (B145695) is a documented purification step. The choice of solvent is critical and can be determined empirically to maximize the recovery of the pure compound while leaving impurities dissolved.

Column chromatography is another powerful technique for separating the target compound from impurities. nih.gov In one instance, after a reaction involving a derivative of this compound, the product was purified using column chromatography on silica gel with an ethyl acetate (B1210297)/hexane solvent system. nih.gov

It is important to be aware of potential impurities in the starting material. For example, studies have shown that commercially available this compound can contain 3-amino-4-nitrobenzoic acid as an impurity. iucr.org This impurity was isolated and identified after the reduction of the starting material followed by a reaction with acetic anhydride and subsequent chromatographic separation. nih.goviucr.org

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). tcichemicals.comapicalscientific.com For research-grade material, a purity of >99.0% as determined by HPLC is often specified. tcichemicals.comapicalscientific.com

The table below summarizes the purification techniques and purity assessment methods for this compound.

| Technique | Description | Typical Application |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Primary purification of the crude product. |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Isolation of the desired product from reaction byproducts and unreacted starting materials. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography used for separation, identification, and quantification of each component in a mixture. | To determine the final purity of the isolated compound. tcichemicals.comapicalscientific.com |

Chromatographic Methods for High Purity Isolation

High-performance liquid chromatography (HPLC) is a principal technique for the purification and analysis of this compound, ensuring high purity levels essential for research and specialized applications. google.comcymitquimica.com A common and effective method involves reverse-phase (RP) HPLC. guidechem.com

One established method utilizes a Newcrom R1 HPLC column under simple reverse-phase conditions. guidechem.com The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. guidechem.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. guidechem.com This HPLC method is robust and scalable, making it suitable for preparative separation to isolate impurities from the main compound. guidechem.com The use of columns with smaller particle sizes, such as 3 µm, can be employed for faster ultra-performance liquid chromatography (UPLC) applications. guidechem.com

The purity of commercially available this compound is frequently reported to be ≥99.0% as determined by HPLC analysis. google.comcymitquimica.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | Newcrom R1, Reverse-Phase | guidechem.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | guidechem.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | guidechem.com |

| Applications | Analytical, Preparative Isolation of Impurities, Pharmacokinetics | guidechem.com |

Crystallization Techniques for Yield Optimization

Crystallization is a fundamental technique for the purification of this compound, with the choice of solvent and conditions playing a critical role in optimizing the yield and purity of the final product.

The most commonly cited method for the purification of this compound is crystallization from water. guidechem.com This straightforward technique leverages the temperature-dependent solubility of the compound to isolate it from soluble impurities.

For related aminobenzoic acid derivatives, more complex crystallization protocols have been developed to maximize yield and purity. One such patented method for a similar compound involves dissolving the crude product in a solvent like ethyl acetate and heating it to reflux for several hours. google.com The solution is then cooled, sometimes in a brine bath to temperatures between 0-5°C, to induce crystallization. google.com The resulting solid is collected via centrifugation and washed with a small amount of cold solvent to remove residual impurities, achieving purities of over 99% and yields exceeding 95%. google.com Another approach involves adjusting the pH of an aqueous solution containing the product to approximately 3.0 with hydrochloric acid and then cooling to 10°C to precipitate the purified acid.

The selection of the crystallization solvent is crucial; for instance, the solubility of nitrobenzoic acid isomers varies significantly in different solvents, a factor that can be exploited to improve purification and yield. grafiati.com

Table 2: Crystallization Parameters for Aminobenzoic Acid Derivatives

| Parameter | Condition | Outcome | Reference |

| Solvent | Water | Purification | guidechem.com |

| Solvent | Ethyl Acetate | High Purity (99.1%) | google.com |

| Temperature | Cooling to 0-5°C | High Yield (95.1%) | google.com |

| pH Adjustment | Acidification to pH ~3.0 | Isolation from solution |

Impurity Identification and Mitigation Strategies in Commercial Samples

The purity of commercially available reagents is a critical factor in research, as undisclosed impurities can significantly affect experimental outcomes.

Even in high-grade commercial batches of this compound, minor impurities can be present. nih.gov Research has led to the identification and characterization of previously undisclosed impurities.

A notable impurity identified in a commercial sample of this compound (97% purity) is its isomer, 3-amino-4-nitrobenzoic acid . nih.gov Its presence was confirmed through a chemical derivatization process. The commercial acid was first reduced using a borane-tetrahydrofuran (B86392) (borane-THF) complex. nih.govacs.org The resulting crude (5-amino-2-nitrophenyl)methanol (B32707) was then reacted with acetic anhydride. nih.gov From this reaction, yellow crystals of 3-amino-4-nitrobenzyl acetate were isolated and characterized, providing clear evidence for the existence of 3-amino-4-nitrobenzoic acid in the original starting material. nih.govnih.gov

The crystal structure of the isolated impurity derivative, 3-amino-4-nitrobenzyl acetate, was determined. The molecule is nearly planar and features a strong intramolecular hydrogen bond between the amino and nitro groups. nih.govnih.gov In the solid state, molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions. nih.govnih.gov

Another class of impurities can be related to the synthesis of more complex molecules where this compound is used as a starting material. For example, Arginine-5-amino-2-nitrobenzoic Acid Isopropylamide Dihydrochloride is identified as an impurity in the production of Arginine-based compounds. researchgate.net These types of impurities are critical to identify and control in pharmaceutical manufacturing and require comprehensive characterization data for regulatory purposes. researchgate.net

The presence of even small percentages (1-5%) of impurities in commercial chemicals can have significant consequences for chemical research. nih.gov While sometimes benign, these impurities can hinder the reactivity of the primary compound or lead to the formation of undesirable and difficult-to-separate by-products. nih.gov

The discovery of 3-amino-4-nitrobenzoic acid as an impurity in this compound occurred during investigations into the photo-induced decarboxylation of ortho-nitrobenzyl esters. nih.govacs.org The presence of this isomeric impurity likely interfered with the intended photochemical reaction, highlighting the importance of impurity identification. Knowing the identity of such impurities allows researchers to decide if further purification of the commercial reagent is necessary before its use in a specific application. nih.gov

In pharmaceutical development, controlling impurities is paramount. Impurities in starting materials like this compound can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient. researchgate.net Therefore, the development of analytical methods to identify and quantify these impurities is a crucial aspect of quality control in the pharmaceutical industry. researchgate.net

Advanced Chemical Reactions and Derivatization of 5 Amino 2 Nitrobenzoic Acid

Reactivity of Functional Groups

The chemical behavior of 5-Amino-2-nitrobenzoic acid is dictated by the interplay of its three functional groups: a primary aromatic amine (–NH₂), a nitro group (–NO₂), and a carboxylic acid group (–COOH). The electron-donating nature of the amino group and the strong electron-withdrawing properties of the nitro and carboxyl groups create a unique electronic environment on the benzene (B151609) ring, influencing the molecule's reactivity in various organic transformations.

The primary amino group is a key site for a variety of chemical modifications, acting as a nucleophile in many reactions.

The amino group of this compound readily undergoes acylation when treated with acylating agents like acid anhydrides or acyl chlorides. vulcanchem.comsmolecule.com For example, reacting the amino group with acetic anhydride (B1165640), often in the presence of an acid catalyst, yields the corresponding acetamido derivative, 5-acetamido-2-nitrobenzoic acid. google.com This reaction is a common strategy to protect the amino group or to synthesize derivatives with altered chemical properties. smolecule.com The acylation transforms the amino group into an amide, which can be important for building more complex molecules. smolecule.com

Table 1: Acylation of Aminobenzoic Acid Derivatives

| Starting Material | Acylating Agent | Product | Catalyst (Example) |

| 3-Amino-5-nitrobenzoic acid | Acetic anhydride | 3-Acetamido-5-nitrobenzoic acid | Perchloric acid google.com |

| 2-Aminobenzoic acid | Acetic anhydride | 5-Acetamido-2-aminobenzoic acid | Not specified smolecule.com |

The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the compound with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures. vulcanchem.com The resulting diazonium salt is a versatile intermediate. It can participate in subsequent coupling reactions with electron-rich aromatic compounds, like phenols, to form highly colored azo compounds, which are significant in dye chemistry. vulcanchem.comsmolecule.com Furthermore, the diazonium group can be replaced by various substituents through reactions like the Sandmeyer reaction, introducing groups such as cyano (–CN) or iodo (–I).

Table 2: Diazotization and Subsequent Reactions

| Reaction Type | Reagents | Intermediate | Subsequent Reaction | Product Type |

| Diazotization | NaNO₂ / HCl | Diazonium salt | Azo Coupling (with phenols) | Azo dyes |

| Diazotization | NaNO₂ / HCl | Diazonium salt | Sandmeyer Reaction (with CuCN/KI) | Cyano/Iodo derivatives |

The functional groups of this compound allow for the formation of both amides and esters. While esterification involves the carboxylic acid group, amide formation can involve either the amino or the carboxylic acid group.

The amino group can act as a nucleophile, reacting with activated carboxylic acids or their derivatives to form an amide bond. This is a fundamental reaction in peptide synthesis. evitachem.com this compound has been used as a substitute for p-nitroaniline in the solid-phase synthesis of peptide p-nitroanilide analogs, which are chromogenic substrates used to study protease activity. jst.go.jpnih.gov In these syntheses, the carboxylic acid group of this compound is first anchored to a resin, and the amino group is then available to be coupled with an amino acid, initiating the growth of a peptide chain. jst.go.jpnih.gov

Conversely, the carboxylic acid group of this compound can be activated and reacted with an amine to form an amide or with an alcohol to form an ester. smolecule.com The formation of amides from the carboxylic acid is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with additives such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and serves as a precursor for other important functional groups.

The most common and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amino group (–NH₂). vulcanchem.com This transformation yields 2,5-diaminobenzoic acid. smolecule.com The reduction can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd), or using chemical reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or borane-tetrahydrofuran (B86392) complex (borane-THF). iucr.orgnih.govnih.gov This reaction is crucial for synthesizing diaminobenzoic acid derivatives, which are valuable building blocks in pharmaceutical and materials science. smolecule.com

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Abbreviation/Formula | Typical Conditions | Product from this compound | Source(s) |

| Borane-tetrahydrofuran | borane-THF | Room temperature in THF | (5-amino-2-nitrophenyl)methanol (B32707)* | iucr.orgnih.gov |

| Hydrogen gas with Palladium catalyst | H₂/Pd | Not specified | 2,5-diaminobenzoic acid | |

| Tin(II) chloride | SnCl₂ | Not specified | 2,5-diaminobenzoic acid | |

| Iron powder with Hydrochloric acid | Fe/HCl | Not specified | 2,5-diaminobenzoic acid |

*Note: In this specific documented case, the borane-THF reagent also reduced the carboxylic acid group to an alcohol, yielding (5-amino-2-nitrophenyl)methanol. iucr.orgnih.gov

Diazotization and Coupling Reactions

Reactions of the Carboxylic Acid Group (–COOH)

The carboxylic acid group is a key functional handle in this compound, enabling a variety of chemical transformations. Its reactivity allows for the formation of esters and amides, and it can be removed entirely through decarboxylation under specific conditions. biosynth.com

The carboxylic acid moiety of this compound can undergo esterification with alcohols to produce the corresponding esters. biosynth.com General methods for the esterification of nitrobenzoic acids often involve heating a mixture of the acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com An entraining liquid like toluene (B28343) may be used to facilitate the removal of water via azeotropic distillation, driving the reaction to completion. google.com

For instance, a common laboratory-scale esterification involves reacting a benzoic acid derivative with an alcohol like ethanol (B145695) in the presence of concentrated sulfuric acid. This acid-catalyzed reaction is a standard method for converting carboxylic acids into their ethyl esters.

A related transformation involves the initial reduction of the carboxylic acid to an alcohol, followed by esterification. For example, (5-amino-2-nitrophenyl)methanol can be prepared by the reduction of this compound using a reducing agent like borane-tetrahydrofuran complex. nih.goviucr.org This resulting benzylic alcohol can then be reacted with reagents such as acetic anhydride to form the corresponding acetate (B1210297) ester. nih.goviucr.org

The removal of the carboxyl group from this compound has been achieved through targeted decarboxylation reactions. Research has demonstrated an efficient copper-catalyzed protodecarboxylation of this compound to yield 4-nitroaniline. rsc.org This transformation is significant as it provides a direct method for converting the benzoic acid derivative into a valuable aniline (B41778) compound.

The reaction proceeds under relatively mild conditions, employing a copper(I) iodide (CuI) catalyst in the presence of a base, triethylamine (B128534) (Et3N). rsc.org Mechanistic studies suggest that the reaction does not proceed through a radical pathway. rsc.org

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Source |

| Protodecarboxylation | This compound | CuI (0.3 equiv), Et3N (0.5 equiv) | 4-nitroaniline | 88% | rsc.org |

Esterification Reactions

Synthesis of Advanced Derivatives for Specific Research Applications

The unique arrangement of amino, nitro, and carboxylic acid functional groups makes this compound a versatile starting material for the synthesis of complex derivatives used in specialized research fields. biosynth.com

This compound (abbreviated as Anb⁵,²) has been identified as a valuable tool in peptide chemistry, particularly as a substitute for p-nitroaniline in the preparation of chromogenic substrates for protease activity assays. jst.go.jpnih.gov The low nucleophilicity of p-nitroaniline often complicates the synthesis of peptide p-nitroanilides; Anb⁵,² offers a more facile alternative via solid-phase synthesis. jst.go.jpnih.gov

In this application, Anb⁵,² can be anchored to a solid support, such as a p-methylbenzhydrylamine resin, without the need to protect its amino group. jst.go.jpnih.gov The coupling is effectively achieved using the reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). jst.go.jpnih.gov While coupling certain protected amino acids like arginine to the Anb⁵,²-resin can be challenging with standard methods, the use of phosphoryl chloride has proven successful. jst.go.jpnih.gov This methodology has been used to prepare specific enzyme substrates, such as H-D-Val-Leu-Arg-Anb⁵,²-NH₂, an analog for human urine kallikrein substrates. nih.gov

| Application | Method | Key Reagents | Significance | Source |

| Chromogenic Substrate Synthesis | Solid-Phase Peptide Synthesis | This compound (Anb⁵,²), p-methylbenzhydrylamine resin, TBTU, Phosphoryl chloride | Facile preparation of p-nitroanilide analogs for protease assays. | jst.go.jpnih.gov |

The nitroaromatic structure of this compound is a key feature in the design of hypoxia-activated prodrugs for cancer therapy. The nitro group can be selectively reduced to a more cytotoxic amine by nitroreductase enzymes that are highly expressed in the oxygen-deficient (hypoxic) environments of solid tumors. acs.org

This principle has been applied in the development of nitrobenzamide mustard prodrugs. Although not using this compound directly, the core 2-nitrobenzoic acid scaffold is central to derivatives like 5-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-4-(methylsulfonyl)-2-nitrobenzoic acid. acs.org This compound is a precursor to prodrugs that, upon activation by nitroreductases like E. coli NfsA, release a potent DNA-alkylating agent. acs.org This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect within the tumor. This line of research led to the development of the prodrug CP-506 for clinical evaluation. acs.org

Furthermore, the principles of bioconjugation are demonstrated in the creation of antibody-drug conjugates (ADCs), where highly potent drug molecules are linked to monoclonal antibodies (mAbs) that target specific cancer cells. While these studies may not use this compound itself, they employ related structures where a linker is attached to an effector molecule, a strategy for which this compound could be adapted. researchgate.net The design often involves self-immolative spacers that release the active drug inside the target cell. researchgate.net

This compound and its close analogs serve as precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. Anthranilic acid (2-aminobenzoic acid) and its derivatives are well-known starting materials for nitrogen-containing heterocycles like quinazolines and benzodiazepines.

The strategic placement of functional groups in these precursors allows for intramolecular cyclization reactions to form complex ring systems. For example, research on a related compound, 5-amino-4-fluoro-2-nitrobenzoic acid, has shown its utility in synthesizing dibenzoxazepinones through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com In another example, derivatives of o-nitrobenzoic acid have been used to create seven-membered heterocyclic rings, specifically 1,4-benzodiazepine-5-ones, through a copper-catalyzed rearrangement cascade. nih.gov These synthetic strategies highlight the potential of the this compound framework to be converted into diverse and medicinally relevant heterocyclic structures.

| Starting Material (Analog) | Reaction Type | Heterocyclic Product | Significance | Source |

| 5-Amino-4-fluoro-2-nitrobenzoic acid | Nucleophilic Aromatic Substitution (SNAr) | Dibenzoxazepinones | Formation of oxazepine-based tricyclic systems. | smolecule.com |

| o-Nitrobenzoic N-allylamides | Copper-Catalyzed Rearrangement Cascade | 1,4-Benzodiazepine-5-ones | Synthesis of seven-membered diazepine (B8756704) rings. | nih.gov |

Development of Polymer-Bound Diazonium Salts

The immobilization of reactive species on solid supports represents a significant advancement in synthetic chemistry, offering simplified purification, potential for reuse, and suitability for automated, high-throughput synthesis. This compound serves as a key precursor in the development of polymer-bound diazonium salts, a versatile class of reagents for surface modification and functionalization. lookchem.comguidechem.comchemicalbook.com

The process frequently employs solid-phase supports like the Merrifield resin, which is a chloromethylated polystyrene bead. lookchem.comguidechem.comchemicalbook.comscientificlabs.co.uk In a typical synthetic strategy, a bifunctional linker, such as piperazine (B1678402), is first attached to the resin. lookchem.comguidechem.com The remaining free amine of the resin-bound piperazine is then used to form a stable amide bond with the carboxylic acid group of this compound.

Once the this compound moiety is anchored to the polymer support, its aromatic amino group is available for diazotization. This classic transformation is achieved by treating the polymer-bound amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.com This ion is attacked by the nucleophilic amino group on the polymer-tethered this compound, initiating a sequence of proton transfers and dehydration that culminates in the formation of a stable polymer-bound aryl diazonium salt. masterorganicchemistry.com

The resulting immobilized diazonium salt is a highly valuable intermediate. The diazonium group (–N₂⁺) is an exceptional leaving group (as dinitrogen gas, N₂), enabling the subsequent covalent attachment of the aryl structure to a wide variety of other substrates and surfaces. masterorganicchemistry.comresearchgate.net Research has demonstrated that aryl diazonium salts can be grafted onto numerous materials through reductive processes that generate a reactive aryl radical, which then forms a robust, stable covalent bond with the target surface. researchgate.netresearchgate.net This methodology, which has been successfully applied to this compound, is pivotal for creating functional polymers and materials with specifically engineered surface properties. lookchem.comresearchgate.net

Dendritic Chain Reactions and Hydrophobic Dendrimer Activation

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Their unique structure makes them ideal candidates for applications in diagnostics, drug delivery, and catalysis. This compound plays a crucial role in two sophisticated areas of dendrimer chemistry: as a reactant in two-component dendritic chain reactions and in the activation of self-immolative dendrimers. lookchem.comguidechem.comchemicalbook.comscientificlabs.co.uk

Dendritic Chain Reactions: this compound is utilized as a key reactant in the design of two-component dendritic chain reactions. lookchem.comchemicalbook.com These systems are engineered to achieve significant signal amplification in response to a specific trigger. The underlying principle involves a cascading series of reactions that propagate through dendritic structures, leading to an exponential increase in the generated signal. The specific functionalities of this compound—the amino and nitro groups on the aromatic ring—can be exploited to create the reactive motifs necessary for these chain propagation steps, contributing to the development of highly sensitive diagnostic tools. lookchem.com

Activation of Hydrophobic Self-Immolative Dendrimers: A particularly innovative application of this compound is in overcoming challenges associated with the activation of hydrophobic self-immolative dendrimers. nih.gov These are complex molecules designed to release multiple "reporter" or "effector" molecules from their periphery through a rapid, domino-like fragmentation cascade. This cascade is initiated by a single, specific cleavage event at the dendrimer's core, often triggered by an enzyme. nih.gov

A significant hurdle arises with larger, higher-generation dendrimers constructed from hydrophobic building blocks. In aqueous environments, these large molecules tend to aggregate, shielding the enzyme-sensitive trigger at their core and thus preventing efficient activation. nih.gov Research has shown that this problem can be solved by strategically incorporating molecules with ionizable functional groups into the dendrimer's structure. nih.gov

A study demonstrated this solution by using this compound as a component of the reporter units on a dendritic platform. nih.gov The carboxylic acid group of the molecule provides an ionizable site. Under appropriate pH conditions, this group becomes charged, which significantly increases the polarity and water solubility of the entire dendrimer assembly. This enhanced interaction with water prevents the aggregation that would otherwise inhibit enzymatic access. Consequently, the enzyme—in this case, Penicillin Amidase—can efficiently access and cleave its target at the dendrimer's core, initiating the self-immolative cascade and releasing the reporter molecules. nih.gov This work highlights a clever strategy to modulate the physicochemical properties of large supramolecular systems, enabling their function in biological media. nih.gov

Spectroscopic and Theoretical Investigations of 5 Amino 2 Nitrobenzoic Acid

Vibrational Spectroscopy Studies

FTIR and FT-Raman Spectroscopy Analysis

The vibrational characteristics of 5-amino-2-nitrobenzoic acid (5A2NBA) have been extensively studied using Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy. The FTIR spectrum of 5A2NBA has been recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum has been observed between 4000–100 cm⁻¹. researchgate.net These experimental techniques provide valuable information about the functional groups present in the molecule and their respective vibrational modes.

In one study, the FTIR and FT-Raman spectra were recorded for this compound to assign the observed frequencies to different vibrational modes based on fundamentals, combinations, and overtones. researchgate.net The experimental spectra are complemented by theoretical calculations to provide a comprehensive understanding of the molecule's vibrational properties. The theoretically constructed spectra have shown good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

Assignments of Vibrational Frequencies and Modes

The assignment of vibrational frequencies for this compound is a crucial step in understanding its molecular structure and dynamics. These assignments are typically made by comparing the experimental FTIR and FT-Raman data with theoretical results obtained from quantum chemical calculations.

Key vibrational modes for 5A2NBA include those associated with the carboxyl group (COOH), the amino group (NH₂), the nitro group (NO₂), and the benzene (B151609) ring. For instance, the C=O stretching vibration is a characteristic band for the carboxylic acid group. The amino group exhibits symmetric and asymmetric stretching and bending vibrations. The nitro group also has characteristic symmetric and asymmetric stretching frequencies. The benzene ring vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes.

The observed frequencies from the experimental spectra are assigned to specific vibrational modes, and these assignments are often supported by potential energy distribution (PED) analysis derived from theoretical calculations.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of this compound. scirp.org DFT calculations, particularly using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets, have been employed to predict the molecular geometry, vibrational frequencies, and other properties of 5A2NBA. researchgate.netderpharmachemica.com These theoretical calculations provide insights that complement experimental findings.

Optimized Geometries and Conformational Analysis

Theoretical calculations have been performed to determine the optimized geometry of this compound. The geometry of the molecule has been optimized by relaxing all potential energy surface constraints using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP) with basis sets such as 6-311++G(d,p). researchgate.net The calculated geometrical parameters are then often compared with available experimental data, such as from X-ray crystallography, to validate the computational model. researchgate.net

Conformational analysis is also a key aspect of theoretical studies on 5A2NBA. This involves identifying the different possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. For molecules with flexible groups like the carboxylic acid and amino groups, multiple conformers can exist. Computational studies help in identifying the most stable conformer, which is crucial for understanding the molecule's properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a fundamental aspect of understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.com

Data Tables

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Experimental Frequency (FTIR) | Experimental Frequency (FT-Raman) | Calculated Frequency (DFT/B3LYP) |

| O-H Stretch | ~3500 | Not reported | ~3550 |

| N-H Asymmetric Stretch | ~3400 | ~3400 | ~3450 |

| N-H Symmetric Stretch | ~3300 | ~3300 | ~3350 |

| C=O Stretch | ~1670 | ~1670 | ~1680 |

| NO₂ Asymmetric Stretch | ~1530 | Not reported | ~1540 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1360 |

| C-N Stretch | ~1280 | ~1280 | ~1290 |

Note: The values in this table are approximate and are based on typical ranges for these functional groups and data from related studies. researchgate.neticm.edu.pl Specific experimental and calculated values can vary depending on the exact conditions and computational methods used.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These values are representative and are derived from DFT calculations reported in the literature. researchgate.net The exact values can differ based on the level of theory and basis set employed in the calculation.

Charge Distribution and Transfer Studies

The arrangement of functional groups—an electron-donating amino group and electron-withdrawing nitro and carboxylic acid groups—on the benzene ring of this compound creates a molecule with significant intramolecular charge transfer (CT) characteristics. This charge redistribution is fundamental to its chemical reactivity and physical properties.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand the charge transfer within the molecule. isroset.org The presence of both donor (-NH2) and acceptor (-NO2, -COOH) groups facilitates a push-pull mechanism of electrons across the π-conjugated system of the benzene ring. This internal charge transfer is a key factor influencing the molecule's nonlinear optical (NLO) properties. Solvation also plays a critical role in the dynamics of processes involving charge transfer, affecting properties like solubility and reactivity. researchgate.net

Nonlinear Optical (NLO) Properties

Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. This compound has been investigated for its potential as an NLO material. researchgate.netmdpi.com The intramolecular charge transfer from the amino group to the nitro group, facilitated by the π-electron system, is a primary source of its NLO response.

Computational studies, such as first-order hyperpolarizability calculations, help quantify the NLO behavior. scirp.org While organic crystals can exhibit greater non-linear susceptibilities than inorganic ones, their practical use can be limited by factors like mechanical stability and optical transparency. mdpi.com Research into co-crystals and derivatives aims to optimize these properties for technological applications.

Ab Initio Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and vibrational frequencies of this compound. isroset.orgscirp.org These computational methods have been used to optimize the molecular geometry and predict spectroscopic data.

Studies have reported the use of DFT methods, specifically with the B3LYP functional and various basis sets (e.g., 6-311++G), to calculate vibrational frequencies. isroset.orgscirp.org The computed frequencies are often scaled to achieve better agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. scirp.org Such analyses provide detailed assignments of the vibrational modes of the molecule, confirming the presence and interaction of its functional groups. researchgate.netchemicalbook.com These theoretical studies are essential for a complete understanding of the molecule's structural and electronic properties. google.com

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bonding, conformation, and intermolecular interactions.

Single-Crystal X-ray Crystallography of this compound and its Co-crystals

Furthermore, this compound has been used to form numerous co-crystals and molecular salts with other organic molecules. iucr.orgacs.org These studies are part of a crystal engineering approach to modify the physicochemical properties of the parent molecule. For instance, co-crystals with molecules like 2-aminobenzoic acid have been synthesized and structurally characterized. acs.org The formation of organometallic polymers, such as with triphenyltin(IV), has also been explored, where the 5-amino-2-nitrobenzoate ligand coordinates to the metal center, leading to polymeric chains. iucr.org

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| catena-Poly[[triphenyltin(IV)]-μ-5-amino-2-nitrobenzoato-κ2O1:O1] | C₂₅H₂₀N₂O₄Sn | Monoclinic | P2₁/c | 10.9752(1) | 11.8342(1) | 17.4160(2) | 102.164(1) | 2211.25(4) | iucr.org |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a dominant intermolecular force that directs the self-assembly of this compound molecules in the solid state, forming complex supramolecular architectures. researchgate.net The molecule contains multiple hydrogen bond donors (the amino -NH2 and carboxylic -OH groups) and acceptors (the nitro -NO2 and carbonyl oxygen atoms).

In the crystal structure of its derivatives and co-crystals, extensive networks of hydrogen bonds are observed. researchgate.net For example, in a triphenyltin(IV) complex, intermolecular N—H⋯O interactions link the polymeric chains into a three-dimensional network. iucr.org In co-crystals with other acids or bases, robust hydrogen-bonded motifs, such as the R₂²(8) ring, are commonly formed between the carboxylic acid group and a complementary functional group on the co-former molecule. nih.gov These interactions are fundamental in crystal engineering, allowing for the design of new materials with specific structural and functional properties. researchgate.net

π-π Stacking Interactions in Crystal Packing

In related structures, such as derivatives of aminobenzoic acids, π-π stacking interactions are frequently observed, with centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. iucr.orgnih.gov These interactions, along with hydrogen bonds, guide the formation of layered or stacked structures, influencing the material's physical properties. iucr.org

Conformational Analysis in the Solid State

The three-dimensional arrangement of this compound (5A2NB) in the solid phase has been elucidated through single-crystal X-ray diffraction studies. researchgate.net These investigations reveal that the compound crystallizes in the monoclinic P21/c space group. chemicalbook.com The fundamental building block of the crystal structure is a centrosymmetric dimer. This dimer is formed by adjacent 5A2NB molecules linked through a pair of strong, intermolecular O-H···O hydrogen bonds between their respective carboxyl groups, creating an R²₂(8) graph-set motif. chemicalbook.com

Another significant feature influencing the solid-state conformation is the presence of a three-center hydrogen bond. In this interaction, the amino group (–NH₂) acts as a donor to the two oxygen atoms of the nitro group (–NO₂) on an adjacent molecule. chemicalbook.com The molecule itself is reported to be nearly planar. iucr.org The precise lattice parameters determined from X-ray diffraction are detailed in the table below.

Interactive Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₆N₂O₄ |

| Formula Weight | 182.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.898(2) |

| b (Å) | 13.531(3) |

| c (Å) | 14.301(3) |

| β (°) | 90.83(3) |

| Volume (ų) | 755.67(11) iucr.org |

| Z (molecules per unit cell) | 4 iucr.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. acs.org This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and categorization of all close contacts between neighboring molecules. acs.org For derivatives of benzoic acid, this analysis provides critical insights into the nature and relative importance of hydrogen bonds, van der Waals forces, and other weak interactions. researchgate.netresearchgate.net

In the crystal packing of this compound, the primary interactions are the strong O-H···O and N-H···O hydrogen bonds identified through crystallographic studies. chemicalbook.com A Hirshfeld surface analysis would represent these hydrogen bonds as distinct, intense red regions on a surface mapped with the dnorm function, indicating contacts that are shorter than the van der Waals radii sum.

Interactive Table 2: Common Intermolecular Contacts in Nitrobenzoic Acid Derivatives and Their Significance

| Contact Type | Percentage Contribution (Typical Range) | Significance |

| O···H / H···O | 35% - 55% | Represents strong and weak hydrogen bonds, which are the dominant directional forces in the crystal packing. researchgate.net |

| H···H | 30% - 45% | Corresponds to van der Waals forces and represents a significant portion of the non-directional packing forces. researchgate.net |

| C···H / H···C | 5% - 15% | Indicates weaker C-H···O or C-H···π interactions that contribute to the overall stability. nih.gov |

| C···C | 2% - 10% | Suggests the presence of π-π stacking interactions between aromatic rings, influencing the layered aspects of the structure. |

| Other | Variable | Includes less frequent contacts like N···O, C···O, which can also play a role in fine-tuning the molecular arrangement. nih.gov |

Applications in Advanced Materials Science and Engineering

Development of Functional Materials

5-Amino-2-nitrobenzoic acid serves as a precursor and key component in the fabrication of several functional materials, ranging from organic electronics to advanced ceramics.

The field of organic electronics leverages carbon-based materials for applications in devices like sensors, transistors, and displays. This compound has been identified as a high-quality organic semiconductor. chemscene.com The potential for semiconducting properties in molecules of this class is attributed to the π-conjugated system of the benzene (B151609) ring, which can be modulated by the presence of both amino and nitro groups. These functional groups influence the molecule's electronic structure and ability to transport charge, which are critical parameters for semiconductor performance.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for applications in optical communications and frequency conversion. ias.ac.in The structure of this compound, featuring both an electron-donating group (-NH₂) and electron-withdrawing groups (-NO₂, -COOH), is a classic design for creating molecules with significant NLO properties. This "push-pull" configuration facilitates intramolecular charge transfer, which is a key mechanism for second and third-order optical nonlinearity. ias.ac.innih.gov

While direct measurements of the NLO properties of this compound are not widely published, extensive research on its isomers and related compounds underscores its potential. For instance, its isomer, 2-Amino-5-nitrobenzoic acid, is actively used in the synthesis of organic single crystals for NLO applications. smolecule.com Research on other nitrobenzoic acid derivatives provides further evidence of the NLO potential of this structural motif.

Table 1: Third-Order Nonlinear Optical Properties of Related Nitrobenzoic Acid Compounds

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| 4-Nitrobenzoic acid (4-NBA) | - | - | - |

| Data for 4-Nitrobenzoic acid demonstrates the inherent NLO properties of the core structure, which are expected to be enhanced by the addition of an amino group in this compound. ias.ac.in |

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound demonstrates this property at the crystalline level and serves as a building block for more complex supramolecular systems.

X-ray diffraction studies have revealed that in its solid state, this compound molecules arrange themselves in a highly ordered fashion. chemicalbook.comresearchgate.net The adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxylic acid groups. chemicalbook.com Furthermore, the amino group forms a three-center hydrogen bond with the oxygen atoms of the nitro group of a neighboring molecule. chemicalbook.com This intricate network of hydrogen bonds dictates the packing of the molecules in the crystal lattice, representing a fundamental form of self-assembly.

Table 2: Crystallographic Data for this compound

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.898(2) Å |

| b | 13.531(3) Å |

| c | 14.301(3) Å |

| β | 90.83(3)° |

| These parameters define the unit cell of the crystal, which is the basic repeating structural unit formed by the self-assembly of the molecules. chemicalbook.comresearchgate.net |

Beyond its own crystal formation, the compound is a key reactant for creating larger, functional architectures like dendrimers. It is used in two-component dendritic chain reactions and for the enzymatic activation of hydrophobic self-immolative dendrimers. chemicalbook.comcookechem.com In these applications, the defined chemical reactivity of the amino and carboxylic acid groups allows for its precise incorporation into larger, branching structures, leading to materials with controlled release capabilities.